molecular formula C9H5BrIN B13685706 8-Bromo-4-iodoisoquinoline

8-Bromo-4-iodoisoquinoline

Cat. No.: B13685706
M. Wt: 333.95 g/mol
InChI Key: NTKQWIVEEFNVLZ-UHFFFAOYSA-N
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Description

8-Bromo-4-iodoisoquinoline is a useful research compound. Its molecular formula is C9H5BrIN and its molecular weight is 333.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Bromo-4-iodoisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-4-iodoisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5BrIN

Molecular Weight

333.95 g/mol

IUPAC Name

8-bromo-4-iodoisoquinoline

InChI

InChI=1S/C9H5BrIN/c10-8-3-1-2-6-7(8)4-12-5-9(6)11/h1-5H

InChI Key

NTKQWIVEEFNVLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NC=C2C(=C1)Br)I

Origin of Product

United States

Foundational & Exploratory

8-Bromo-4-iodoisoquinoline chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Whitepaper: 8-Bromo-4-iodoisoquinoline – A Scaffold for Orthogonal Functionalization in Drug Discovery

Executive Summary: 8-Bromo-4-iodoisoquinoline is a high-value heteroaromatic building block characterized by its dual-halogen substitution pattern. This specific arrangement—an iodine atom at the reactive C4 position and a bromine atom at the more robust C8 position—enables "orthogonal functionalization."[1] This property allows medicinal chemists to sequentially install distinct molecular modules (e.g., pharmacophores, linkers, or solubility tags) with high regioselectivity, making it an essential scaffold in the synthesis of kinase inhibitors and PROTACs (Proteolysis Targeting Chimeras).[1]

Part 1: Chemical Profile & Properties[2]

1.1 Structural Identification The molecule consists of an isoquinoline bicyclic core substituted with bromine at the benzenoid ring (position 8) and iodine at the pyridinoid ring (position 4).[1]

PropertyDataNotes
IUPAC Name 8-Bromo-4-iodoisoquinoline
Molecular Formula C₉H₅BrIN
Molecular Weight 333.95 g/mol Calculated based on standard atomic weights.
Appearance Pale yellow to tan solidTypical of halogenated isoquinolines.[1]
Solubility DMSO, DMF, DCM, ChloroformLow solubility in water/alcohols.[1]
Key Identifier Patent Ref: WO2023249970A1Cited as intermediate in CDK2 degrader synthesis.[1]

1.2 Electronic Properties

  • C4-Position (Iodine): The C4 position is electronically enriched relative to the C1/C3 positions but is the preferred site for electrophilic substitution in the neutral ring.[1] The C-I bond here is highly labile toward Pd(0) oxidative addition due to the weaker bond dissociation energy (approx. 53 kcal/mol) compared to C-Br.[1]

  • C8-Position (Bromine): Located on the benzenoid ring, this position behaves similarly to a meta-substituted bromobenzene. The C-Br bond is stronger (approx. 68 kcal/mol) and sterically shielded by the peri-hydrogen at C1, requiring higher activation energy for cross-coupling.[1]

Part 2: Synthesis Strategy

2.1 Retrosynthetic Analysis The most efficient route utilizes 8-bromoisoquinoline as the starting material.[1] Direct halogenation of the isoquinoline core selectively targets the C4 position under controlled electrophilic conditions.[1][2]

2.2 Recommended Synthetic Route

  • Precursor: 8-Bromoisoquinoline (Commercial or synthesized via Sandmeyer reaction from 8-aminoisoquinoline).

  • Reagent: N-Iodosuccinimide (NIS).[1][2]

  • Conditions: Acetonitrile (MeCN) or Acidic Media (TFA/H₂SO₄).[1]

Mechanism: The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).[1] The nitrogen lone pair is often protonated or complexed (e.g., with Lewis acids or Boc₂O as seen in "dearomatization" strategies) to deactivate the ring slightly, preventing polymerization, while directing the electrophile (I⁺) to the C4 beta-position.[1]

SynthesisWorkflow Start 8-Bromoisoquinoline (Starting Material) Intermediate Sigma Complex (C4-Iodium Intermediate) Start->Intermediate Electrophilic Attack (I+) Reagent N-Iodosuccinimide (NIS) Solvent: MeCN or TFA Reagent->Intermediate Product 8-Bromo-4-iodoisoquinoline (Target Scaffold) Intermediate->Product Deprotonation/Rearomatization

Caption: Electrophilic iodination pathway for the synthesis of 8-bromo-4-iodoisoquinoline.

Part 3: Orthogonal Reactivity & Applications

3.1 The "Traffic Light" Coupling Strategy The core value of this scaffold is the ability to react at C4 and C8 sequentially without protecting groups.[1]

  • Step 1 (Green Light - C4): Suzuki-Miyaura Coupling at Room Temperature.

    • The C4-I bond reacts with boronic acids using mild Pd catalysts (e.g., Pd(PPh₃)₄) and weak bases (Na₂CO₃). The C8-Br bond remains intact.[1]

  • Step 2 (Amber Light - C8): Buchwald-Hartwig or Sonogashira at Elevated Temp.

    • Once C4 is substituted, the C8-Br bond is activated using stronger conditions (e.g., Pd₂(dba)₃, XPhos, Cs₂CO₃, 100°C) to install the second moiety.[1]

3.2 Experimental Protocol: Selective C4-Arylation

  • Objective: Selective coupling of Phenylboronic acid to C4-I.

  • Reagents: 8-Bromo-4-iodoisoquinoline (1.0 eq), Phenylboronic acid (1.1 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).[1]

  • Procedure:

    • Charge flask with isoquinoline substrate, boronic acid, and base.[1]

    • Degas with N₂ for 10 min.

    • Add Pd catalyst.[1][3]

    • Stir at 40°C (Do not exceed 60°C to preserve C8-Br).

    • Monitor by LCMS (Look for Br isotope pattern in product).[1]

ReactivityMap Center 8-Bromo-4-iodoisoquinoline C4_Cond Condition A: Pd(PPh3)4, Na2CO3, 40°C Center->C4_Cond C4-I Selective C4_Prod Product A: 4-Aryl-8-bromoisoquinoline C4_Cond->C4_Prod C8_Cond Condition B: Pd2(dba)3, XPhos, 100°C C4_Prod->C8_Cond Subsequent Step C8_Prod Product B: 4-Aryl-8-aminoisoquinoline (Dual Functionalized) C8_Cond->C8_Prod

Caption: Sequential orthogonal functionalization strategy utilizing reactivity differences between C4-I and C8-Br.

Part 4: Safety & Handling

  • Hazards: Like many halo-isoquinolines, this compound is likely a skin and eye irritant (H315, H319).[1] It may cause respiratory irritation (H335).[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent iodine homolysis).[1]

References

  • Synthesis of Halogenated Isoquinolines

    • Title: Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy.[1][2]

    • Source:Journal of Organic Chemistry, 2015.[1]

    • URL:[Link]

  • Application in Drug Discovery (CDK2 Degraders)

    • Title: Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2.[1]

    • Source: World Intellectual Property Organization (Patent WO2023249970A1), 2023.[1]

    • URL
  • General Isoquinoline Reactivity

    • Title: Metal and Activating Group Free C-4 Alkylation of Isoquinolines.[1]

    • Source:Organic Letters, 2023.[1][4]

    • URL:[Link]

Sources

Precision Engineering of the Isoquinoline Scaffold: A Technical Guide to Dihalogenated Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for a diverse array of therapeutics, from the vasodilator Papaverine to the anesthetic Quinisocaine and modern antiviral agents like Saquinavir .[1][2] In the context of fragment-based drug discovery (FBDD) and high-throughput library generation, dihalogenated isoquinolines represent a strategic "force multiplier."

These building blocks—specifically 1,3-dichloroisoquinoline and 5,8-dibromoisoquinoline —possess innate electronic biases that allow for regioselective sequential functionalization . By exploiting the differential reactivity between the C1 (imino-like) and C3 (vinyl-like) positions, or the carbocyclic C5/C8 positions, medicinal chemists can rapidly access structurally complex, non-symmetric bis-aryl systems without the need for protecting groups. This guide provides a technical roadmap for synthesizing, handling, and deploying these blocks to accelerate lead optimization.

Part 1: Strategic Value & Regioselectivity

The utility of dihalogenated isoquinolines lies in their predictable electronic asymmetry. Unlike symmetric scaffolds (e.g., pyrazine), the isoquinoline ring offers a gradient of reactivity that can be tuned by catalyst and ligand selection.

The Reactivity Map

The nitrogen atom at position 2 exerts a profound electronic influence on the heterocyclic ring:

  • C1 Position (High Reactivity): Located

    
     to the nitrogen, this position is highly electron-deficient. It is most susceptible to oxidative addition by Pd(0) species and nucleophilic aromatic substitution (
    
    
    
    ).
  • C3 Position (Moderate Reactivity): Located

    
     to the nitrogen, it mimics a vinyl chloride. It is significantly less reactive than C1, allowing for chemoselective transformations.
    
  • C4 Position: Electron-rich relative to C1/C3; typically the site of electrophilic aromatic substitution (e.g., bromination) if not already halogenated.

  • C5/C8 Positions: Located on the carbocyclic ring. Functionalization here often requires specific bromination conditions (e.g., superacidic media) or the use of pre-functionalized precursors.

Visualization: Sequential Functionalization Logic

The following diagram illustrates the decision tree for sequentially functionalizing a 1,3-dihalogenated core.

G Start 1,3-Dichloroisoquinoline (Core Block) Step1 Step 1: C1-Selective Coupling (Pd(PPh3)4, 1.0 eq Ar-B(OH)2) Start->Step1 Fast Oxidative Addition (C1) Inter Intermediate: 1-Aryl-3-chloroisoquinoline Step1->Inter >95% Regioselectivity Step2 Step 2: C3-Coupling (Pd2(dba)3, XPhos, High Temp) Inter->Step2 Slow Oxidative Addition (C3) Final Final Product: 1,3-Diarylisoquinoline Step2->Final Library Diversity

Figure 1: The logic of sequential cross-coupling. The electronic activation at C1 allows it to react exclusively under mild conditions, leaving the C3 chloride intact for a subsequent, more forcing reaction.

Part 2: Core Building Blocks & Synthesis

While many blocks are commercially available, in-house synthesis often ensures higher purity and allows for the introduction of isotopic labels or specific substitution patterns.

Table 1: Comparative Profile of Key Building Blocks
Building BlockStructureKey Reactivity FeaturePrimary Application
1,3-Dichloroisoquinoline Heterocyclic DihaloC1 >> C3 selectivity. C1 reacts at RT; C3 requires heat/ligands.Kinase inhibitors, bi-aryl scaffolds.
1,4-Dichloroisoquinoline Heterocyclic DihaloC1 > C4 selectivity. C4 is sterically distinct but electronically less activated than C1.Tricyclic fused systems.
5,8-Dibromoisoquinoline Carbocyclic DihaloC5/C8 equivalence (approx). Harder to differentiate regiochemically without steric bias.DNA intercalators, quinone precursors.
1,6-Dichloroisoquinoline Hybrid DihaloC1 >> C6 selectivity. Exploits hetero- vs. carbocyclic bond strengths."Long-range" substitution vectors.

Part 3: Experimental Protocols

The following protocols are designed to be self-validating. The use of internal standards (e.g., 1,3,5-trimethoxybenzene) during reaction monitoring is recommended to quantify conversion yields accurately.

Protocol A: Synthesis of 1,3-Dichloroisoquinoline

This protocol utilizes the chlorodehydration of homophthalimide. Safety Note:


 is highly corrosive and reacts violently with water. All glassware must be flame-dried.

Reagents:

  • Homophthalimide (Isoquinoline-1,3(2H,4H)-dione): 10.0 g (62 mmol)

  • Phosphorus Oxychloride (

    
    ): 40 mL (Excess)
    
  • Acetonitrile (

    
    ): 20 mL (Solvent aid)
    
  • HCl gas (generated in situ or via dropwise water addition to

    
     - Use Caution)
    

Methodology:

  • Setup: Charge a 250 mL round-bottom flask (RBF) with homophthalimide. Fit with a reflux condenser and a drying tube (

    
    ).
    
  • Addition: Add

    
     carefully. If the slurry is too thick, add dry acetonitrile.
    
  • Reaction: Heat the mixture to reflux (

    
    C). The solid will dissolve, turning the solution yellow/orange.
    
  • Monitoring: Monitor by TLC (20% EtOAc/Hexanes). Starting material (

    
    ) converts to product (
    
    
    
    ). Reaction time is typically 3–5 hours.
  • Workup (Critical):

    • Cool to room temperature.[3][4]

    • Slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. Exothermic!

    • Neutralize the aqueous slurry with solid

      
       or 
      
      
      
      to pH 8.
  • Isolation: Extract with

    
     (
    
    
    
    mL). Dry organics over
    
    
    , filter, and concentrate.
  • Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexanes/EtOAc 95:5) to yield white needles.[4]

Validation Criteria:

  • 1H NMR (CDCl3): Singlet at

    
     7.75 ppm (C4-H). No broad NH peak.
    
  • Melting Point: 122–124°C.

Protocol B: Regioselective C1-Suzuki Coupling

This protocol demonstrates the selective arylation of C1, leaving C3 intact.

Reagents:

  • 1,3-Dichloroisoquinoline: 1.0 equiv

  • Arylboronic acid: 1.1 equiv

  • 
    : 3-5 mol%
    
  • 
     (2M aqueous): 2.0 equiv
    
  • DME (Dimethoxyethane): 0.2 M concentration

Methodology:

  • Degassing: Combine solvent and base in the reaction vessel. Sparge with Argon for 15 mins.

  • Catalyst Addition: Add the isoquinoline, boronic acid, and Pd catalyst under an Argon counter-flow.

  • Reaction: Heat to

    
    C. Do not overheat. C3 coupling begins to compete above 
    
    
    
    C or with more active catalysts (e.g., XPhos).
  • Monitoring: Reaction is usually complete in 2–4 hours. Look for the disappearance of the starting dichloride.

  • Workup: Dilute with water, extract with EtOAc.

  • Purification: Flash chromatography.

Why this works (Expert Insight): The oxidative addition of Pd(0) into the C-Cl bond is the rate-determining step. The C1-Cl bond is weakened by the adjacent nitrogen's inductive withdrawal (


 effect) and the ability of the nitrogen to stabilize the transition state. The C3-Cl bond behaves more like a standard chlorobenzene and requires higher activation energy.

Part 4: Applications & Case Studies

Kinase Inhibitor Scaffolds

The 1-aryl-3-chloroisoquinoline intermediate generated in Protocol B is a potent template for kinase inhibitors. The remaining C3-Cl handle can be displaced by amines (via Buchwald-Hartwig coupling) to introduce solubilizing groups (e.g., piperazines), a common motif in drugs like Bosutinib .

Polycyclic Aromatic Hydrocarbons (PAHs)

Dihalogenated isoquinolines serve as precursors for fusing additional rings. For instance, 1,3-dichloroisoquinoline can undergo tandem Sonogashira coupling/cyclization sequences to form complex fused heteroaromatic systems found in organic electronics and advanced intercalating chemotherapy agents.

Isoquinoline-5,8-diones (Anticancer)

Derivatives synthesized from 5,8-dibromoisoquinoline precursors are often oxidized to isoquinoline-5,8-diones . These quinone-like structures exhibit potent cytotoxicity against resistant tumor lines (MDR) by inducing reactive oxygen species (ROS) formation, mimicking the mechanism of doxorubicin but with a distinct pharmacokinetic profile.

References

  • Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Current Medicinal Chemistry. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation. Molecules. [Link]

  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Synthetic Communications. [Link]

  • Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. Journal of Medicinal Chemistry. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science. [Link]

Sources

Precision Engineering of Heteroaryl Dihalide Scaffolds: A Guide to Regioselective Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Heteroaryl Dihalide Scaffolds for Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Senior Researchers & Medicinal Chemists

Executive Summary

In the architecture of modern drug discovery, heteroaryl dihalides are not merely reagents; they are the "gatekeepers" of chemical space. Scaffolds such as 2,4-dichloropyrimidine and 2,6-dichloropyridine offer dual electrophilic handles that, when manipulated with precision, allow for the rapid generation of diverse libraries, fragment growing, and the construction of complex modalities like PROTACs.

This guide moves beyond basic reactivity trends to address the critical challenge : controlling the site-selectivity of the first functionalization event. We analyze the interplay between intrinsic electronic bias and catalyst-controlled overrides, providing actionable protocols to access "impossible" substitution patterns.

Part 1: The Mechanistic Hierarchy of Selectivity

To master dihalide scaffolds, one must first understand the forces governing their reactivity. Selectivity is a competition between Bond Dissociation Energy (BDE) , LUMO coefficient magnitude , and Steric Environment .

Intrinsic Electronic Bias (Substrate Control)

In nucleophilic aromatic substitution (


) and oxidative addition (Pd-catalysis), the heterocycle's nitrogen atoms dictate the electrophilicity of the carbon centers.
  • The Alpha-Effect: Halogens adjacent to nitrogen (

    
    -position) are generally activated due to inductive electron withdrawal (
    
    
    
    effect).
  • The Para-Like Effect: Positions conjugated to the nitrogen (e.g., C4 in pyrimidine) are significantly more electrophilic than meta-positions due to resonance stabilization of the Meisenheimer complex (

    
    ) or the pre-transition state complex (Pd-catalysis).
    
The Reactivity Matrix

The following table summarizes the intrinsic reactivity order for key scaffolds under standard conditions.

ScaffoldStructureReactivity Order (

)
Reactivity Order (Pd-Catalysis)Mechanistic Driver
2,4-Dichloropyrimidine PyrimidineC4

C2
C4 > C2C4 is para-like to N1; C2 is hindered by flanking nitrogens.
2,4-Dibromopyridine PyridineC2

C4
C2 > C4C2 is adjacent to N; inductive effect dominates.
2,6-Dichloropyridine PyridineEquivalentEquivalentSymmetric until first substitution.
4,6-Dichloropyrimidine PyrimidineEquivalentEquivalentSymmetric until first substitution.
Visualization: The Selectivity Decision Tree

The following diagram illustrates the logical flow for determining reaction conditions based on the desired substitution pattern for a 2,4-dihalo system.

SelectivityLogic Start Target: 2,4-Disubstituted Heterocycle Scaffold Select Scaffold (e.g., 2,4-Dichloropyrimidine) Start->Scaffold Desired Desired First Substitution? Scaffold->Desired C4_Path C4 Position (Standard) Desired->C4_Path Intrinsic Bias C2_Path C2 Position (Inverted) Desired->C2_Path Contra-Electronic Method_C4_SNAr Method: SNAr (Base/Nucleophile) C4_Path->Method_C4_SNAr Amines/Alkoxides Method_C4_Pd Method: Suzuki/Stille (Pd(PPh3)4 / Mononuclear) C4_Path->Method_C4_Pd C-C Bond Formation Method_C2_Switch Method: Catalyst Control (Pd-Clusters or Bulky Ligands) C2_Path->Method_C2_Switch Direct C-C Coupling Method_C2_Block Method: Thiomethyl Blocking (Install SMe at C4 -> Oxidize -> Displace) C2_Path->Method_C2_Block Stepwise Engineering

Figure 1: Decision matrix for the regioselective functionalization of 2,4-dihaloheterocycles.

Part 2: The 2,4-Dichloropyrimidine Paradigm[1][2]

The 2,4-dichloropyrimidine scaffold is ubiquitous in kinase inhibitors (e.g., Pazopanib , Brigatinib ). Its functionalization is a classic study in controlling regioselectivity.

The Standard Route: C4-Selective Functionalization

Under both


 and standard Suzuki coupling conditions, the C4 position reacts preferentially.
  • Mechanism: The C4 position is para-like to N1 and ortho-like to N3. The intermediate Meisenheimer complex formed by attack at C4 is more stable than that at C2 due to the ability to delocalize the negative charge onto N1 without disrupting aromaticity as severely as C2 attack (which places charge on C5 or requires disruption of both N atoms).

  • Pd-Catalysis: Oxidative addition occurs faster at the less sterically hindered and more electron-deficient C4-Cl bond [1].

The "Inverted" Route: C2-Selective Functionalization

Accessing the C2-substituted product first is synthetically challenging but high-value.

  • Strategy A: Ligand Control. Recent studies indicate that bulky ligands (e.g., PAd2nBu) or specific NHC ligands can invert selectivity by sterically shielding the C4 position or altering the active Pd species [2].

  • Strategy B: Pd-Cluster Catalysis. Evidence suggests that while mononuclear Pd species favor C2 in pyridines, multinuclear Pd clusters can switch selectivity.[1][2] Conversely, in pyrimidines, specific conditions (e.g., ligand-free "Jeffery" conditions) can alter the standard outcomes [3].[3]

  • Strategy C: The Thiomethyl Switch. A robust chemical workaround involves reacting 2,4-dichloropyrimidine with sodium thiomethoxide (

    
    ). The thiolate is highly nucleophilic and C4-selective. The resulting 2-chloro-4-thiomethylpyrimidine allows the C2-Cl to be engaged in Suzuki coupling. The C4-SMe is then oxidized to the sulfone (
    
    
    
    ) and displaced by a second nucleophile.

Part 3: Experimental Protocols

Protocol A: Regioselective C4-Suzuki Coupling of 2,4-Dichloropyrimidine

Standard protocol for installing the first aryl group at the most reactive position.

Reagents:

  • 2,4-Dichloropyrimidine (1.0 equiv)[4][5]

  • Aryl Boronic Acid (1.05 equiv)

  • Catalyst:

    
     (5 mol%)[4]
    
  • Base:

    
     (2.0 M aq, 3.0 equiv)
    
  • Solvent: DME (Dimethoxyethane) / Water (3:1 v/v)

Step-by-Step:

  • Degassing: Charge a reaction vial with DME and 2.0 M

    
    . Sparge with Argon for 15 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.
    
  • Addition: Add 2,4-dichloropyrimidine, the aryl boronic acid, and

    
     under a positive stream of Argon.
    
  • Reaction: Seal the vial and heat to 80 °C for 4–6 hours. Monitor by LCMS.

    • Note: Do not overheat (>100 °C) as this promotes bis-coupling (disubstitution).

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc). The C4-product typically elutes before the bis-product.

Protocol B: C4-Selective Amination

Standard protocol for installing an amine at C4.

Reagents:

  • 2,4-Dichloropyrimidine (1.0 equiv)[4][5]

  • Amine (

    
    ) (1.0 equiv)
    
  • Base: DIPEA (Diisopropylethylamine) (1.2 equiv)

  • Solvent:

    
    -Butanol or IPA[6]
    

Step-by-Step:

  • Dissolution: Dissolve the pyrimidine in

    
    -Butanol (0.2 M concentration).
    
  • Addition: Add DIPEA followed by the amine dropwise at Room Temperature (RT).

  • Temperature Control:

    • For aliphatic amines: Stir at RT to 40 °C .

    • For anilines: Heat to 60–80 °C .

  • Self-Validation: If LCMS shows significant bis-addition, lower the temperature and add the amine more slowly (syringe pump). If C2-substitution is observed (rare), switch solvent to non-polar (e.g., DCM) to rely purely on nucleophilicity differences without solvent-assisted stabilization.

Part 4: Applications in Drug Design

Fragment-Based Drug Discovery (FBDD)

Dihalides are ideal for FBDD. A "hub-and-spoke" library can be generated by fixing a fragment at C4 and varying the C2 position, or vice versa.

  • Workflow:

    • Perform Protocol A (C4-Suzuki) on a 10g scale with a "privileged" aryl group (e.g., 3-aminopyrazole).

    • Isolate the monochloride intermediate.

    • Distribute into 96-well plates.

    • Perform Protocol C (C2-amination or Suzuki) with a diverse set of nucleophiles.

PROTAC Linker Attachment

Heteroaryl dihalides serve as rigid linkers in Proteolysis Targeting Chimeras (PROTACs). The differential reactivity allows the sequential attachment of the E3 ligase ligand (e.g., Thalidomide analog) and the Warhead (Target protein ligand).

  • Design Tip: Use the C4 position for the linker attachment if high metabolic stability is required, as C2-metabolism (oxidation) is a common clearance pathway.

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Catalysts, 2021.[7] [Link][8][1][9][10]

  • Ligand control of regioselectivity in palladium-catalyzed heteroannulation. Nature Communications, 2024. [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Journal of the American Chemical Society, 2021. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. J. Org. Chem., 2020. [Link]

Sources

Methodological & Application

Application Note: Modular Synthesis of 4,8-Functionalized Isoquinolines via Pd-Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It addresses the specific challenge of accessing the 4,8-disubstituted isoquinoline scaffold—a structural motif found in various bioactive alkaloids and kinase inhibitors but difficult to synthesize via standard late-stage functionalization due to the "peri-position" steric hindrance at C8 and the electronic preference of Palladium for C4/C1.

Executive Summary

The isoquinoline core is a privileged scaffold in drug discovery. While C1 and C4 positions are readily accessible via nucleophilic and electrophilic functionalization respectively, the C8 position (peri-position) represents a synthetic bottleneck. Standard Pd-catalyzed C-H activation typically favors the electronically activated C4 position or the directing-group-proximal C1 position.

This protocol details a "De Novo Construction" strategy using a modified Larock-type iminoannulation. By utilizing ortho-functionalized benzaldimines and internal alkynes, this method allows for the simultaneous installation of C8 and C4 substituents in a single catalytic cycle, bypassing the limitations of direct C-H functionalization.

Strategic Analysis: The "4 vs. 8" Selectivity Challenge

Before executing the protocol, it is critical to understand why standard methods fail for this specific substitution pattern.

FeatureC4 PositionC8 Position
Electronic Nature Electron-rich (Enamine-like); prone to electrophilic attack.Electronically neutral; sterically hindered (Peri-effect).
Pd-Catalyzed C-H Highly Favored. Pd(II) electrophilic attack occurs readily at C4.Disfavored. Requires specific directing groups or Ir(III) catalysis to override C4 preference.
Synthetic Solution Late-stage functionalization (Suzuki/Heck).Ring Construction (Pre-installing substituent on the benzene precursor).

Key Insight: While recent literature demonstrates that Iridium(III) catalysts can force C8-selectivity via coordination to the isoquinolone oxygen, Palladium catalysis is most powerful when used to construct the ring from precursors that already carry the C8 substituent.

Core Protocol: Pd-Catalyzed Iminoannulation

This protocol synthesizes 4,8-functionalized isoquinolines by reacting a 2-iodo-6-substituted benzaldimine with an internal alkyne. The C8 substituent is derived from the aldehyde precursor, while the C4 substituent is determined by the alkyne regioselectivity.

Reaction Scheme

Precursors:

  • Component A: N-tert-butyl-2-iodo-6-R¹-benzaldimine (R¹ becomes C8 substituent).

  • Component B: Internal Alkyne (R²-C≡C-R³) (Bulky group prefers C3, smaller group R³ becomes C4 substituent).

Materials & Reagents[1][2]
  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

  • Ligand: Triphenylphosphine (PPh₃) (10 mol%) or TFP (Tri-2-furylphosphine) for sterically demanding substrates.

  • Base: Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • Solvent: DMF (Anhydrous, degassed)

  • Additive: Tetrabutylammonium chloride (TBAC) (1.0 equiv) – Critical for stabilizing the Pd-intermediate.

Step-by-Step Procedure

Step 1: Imine Formation (Pre-reaction)

  • Dissolve 2-iodo-6-substituted benzaldehyde (1.0 mmol) in CH₂Cl₂ (5 mL).

  • Add tert-butylamine (1.5 mmol) and MgSO₄ (anhydrous).

  • Stir at RT for 12 h. Filter and concentrate to yield the N-tert-butyl imine. Note: Do not purify via silica gel (hydrolysis risk); use crude if >95% pure by NMR.

Step 2: Catalytic Annulation

  • In a flame-dried Schlenk tube, combine:

    • Crude Imine (0.5 mmol)

    • Internal Alkyne (0.75 mmol)

    • Pd(OAc)₂ (5.6 mg, 0.025 mmol)[1]

    • PPh₃ (13.1 mg, 0.05 mmol)[1]

    • Na₂CO₃ (106 mg, 1.0 mmol)

    • TBAC (139 mg, 0.5 mmol)

  • Evacuate and backfill with Argon (3x).

  • Add anhydrous DMF (3.0 mL) via syringe.

  • Heating: Place in a pre-heated oil bath at 100 °C for 12–24 hours. Monitor via TLC/LC-MS.

    • Checkpoint: The reaction mixture should turn dark brown/black.[2] If Pd black precipitates early (<1 hr), ligand loading may need increasing.

Step 3: Work-up & Purification

  • Cool to room temperature. Dilute with Et₂O (20 mL) and wash with H₂O (3 x 10 mL) to remove DMF.

  • Dry organic layer over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc).

    • Note: The tert-butyl group is usually cleaved in situ or during workup to yield the isoquinoline. If the t-Bu group remains (forming an isoquinolinium salt), treat the crude with neat TFA (1 mL) for 1 h, then neutralize.

Mechanism of Action

The regioselectivity is governed by the steric bulk of the alkyne during the insertion step. The bulky group (R_L) prefers the position distal to the incoming aryl-palladium species to minimize steric clash, placing it at C3, while the smaller group (R_S) ends up at C4.

Pd_Isoquinoline_Cycle cluster_regio Regioselectivity Logic Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-I Bond) Pd0->OxAdd + Substrate (Ar-I) Coord Alkyne Coordination OxAdd->Coord + Alkyne Insert Regioselective Alkyne Insertion (Steric Control) Coord->Insert Syn-Insertion N_Attack Intramolecular N-Attack (Ring Closure) Insert->N_Attack Formation of Pd-N species RedElim Reductive Elimination (- t-Bu / - HI) N_Attack->RedElim RedElim->Pd0 Regeneration Product 4,8-Disubstituted Isoquinoline RedElim->Product Logic Bulky Group (RL) → C3 Small Group (RS) → C4 Ortho-Subst (R1) → C8

Figure 1: Catalytic cycle of the Larock-type iminoannulation showing the origin of regioselectivity.

Substrate Scope & Performance Data

The following table summarizes expected outcomes based on the steric parameters of the alkyne and the electronic nature of the benzaldimine.

EntryC8-Substituent (Aldehyde)Alkyne (R²-C≡C-R³)Major Product (Isoquinoline)Yield (%)Notes
1 -Me (Methyl)Ph-C≡C-Me3-Ph-4,8-dimethyl-IQ78%High regioselectivity (Ph >> Me)
2 -OMe (Methoxy)Ph-C≡C-Et3-Ph-4-ethyl-8-methoxy-IQ72%Electron-rich ring facilitates Ox. Add.
3 -Cl (Chloro)Pr-C≡C-Pr3,4-dipropyl-8-chloro-IQ65%Symmetric alkyne eliminates regio-issues
4 -H (Unsubst.)Ph-C≡C-CO₂Et3-Ph-4-ester-IQ81%Ester directs via electronics (C4 favored)

Key Observation: For 4,8-functionalization, using a symmetrical alkyne (Entry 3) is the simplest way to ensure C4 substitution without regiochemical ambiguity. If unsymmetrical, the smaller group will occupy C4.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield (<30%) Catalyst poisoning or unstable imine.Add TBAC (1 equiv) to stabilize Pd nanoparticles. Ensure imine is dry.
Poor Regioselectivity Alkyne substituents have similar size.Use alkynes with distinct steric profiles (e.g., Aryl vs. Methyl) or electronic bias (EWG goes to C3 usually in specific conditions, but sterics dominate here).
Des-iodo Product

-Hydride elimination or reduction.
Ensure anhydrous solvent. Lower temperature to 80°C and extend time.
C8-H Activation Failure Trying to add C8 group after ring formation.Stop. Pd does not activate C8-H effectively. Switch to Ir(III) catalysis (e.g., [Cp*IrCl₂]₂) for post-synthetic C8 functionalization.

References

  • Foundational Protocol (Larock Synthesis): Roesch, K. R., & Larock, R. C. (1999).[3] Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes. Organic Letters, 1(4), 553–556. Link

  • C8-Selective Activation (Ir vs Pd): Kim, J., et al. (2015). Catalyst Controlled Divergent C4/C8 Site-Selective C–H Arylation of Isoquinolones.[4][5] Organic Letters, 17(13), 3232–3235. Link

  • Pd-Catalyzed C-H Activation (General): Stephens, D. E., et al. (2015). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides. ACS Catalysis, 5(1), 167–175. Link

  • Review of Isoquinoline Synthesis: Xu, X., et al. (2021). Synthesis of 4-substituted isoquinolines via palladium-catalyzed cross-coupling.[6] Organic Letters, 23(17), 6578. Link

Sources

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 8-Bromo-4-iodoisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, frequently appearing in a wide array of biologically active compounds. The ability to selectively functionalize specific positions of the isoquinoline nucleus is paramount for the generation of novel analogues in drug discovery programs. This application note provides a comprehensive guide to the selective Buchwald-Hartwig amination of 8-Bromo-4-iodoisoquinoline, a versatile building block for the synthesis of 4-amino-8-bromoisoquinolines. Capitalizing on the inherent reactivity differences between aryl iodides and aryl bromides in palladium-catalyzed cross-coupling reactions, this protocol offers a robust and predictable method for achieving high chemoselectivity. We will delve into the mechanistic underpinnings of this selectivity, provide detailed experimental protocols, and discuss the critical parameters that govern the success of this transformation.

Introduction: The Strategic Importance of Substituted Isoquinolines

The isoquinoline core is a cornerstone in the development of therapeutic agents, with applications spanning from anticancer to antiviral and antihypertensive drugs. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over classical methods such as nucleophilic aromatic substitution or Ullmann condensation.[1][2] Its broad substrate scope, functional group tolerance, and generally mild reaction conditions have made it an indispensable tool for medicinal chemists.[1]

For di-halogenated substrates like 8-Bromo-4-iodoisoquinoline, the Buchwald-Hartwig amination presents an opportunity for selective functionalization. The ability to preferentially aminate the C4-position while leaving the C8-bromo group intact for subsequent downstream transformations is a highly desirable synthetic strategy. This sequential functionalization approach allows for the rapid diversification of the isoquinoline scaffold, enabling the exploration of a wider chemical space in the quest for novel drug candidates.

The Mechanistic Basis for Selectivity: C-I vs. C-Br Reactivity

The cornerstone of the Buchwald-Hartwig amination is a palladium-catalyzed cycle that involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3] The chemoselectivity in the amination of di-haloarenes is primarily dictated by the initial oxidative addition step, which is typically the rate-determining step of the catalytic cycle.

The oxidative addition involves the insertion of the palladium(0) catalyst into the carbon-halogen bond. The rate of this process is highly dependent on the nature of the halogen, following the general reactivity trend: I > Br > Cl.[4] This difference in reactivity stems from the disparity in the carbon-halogen bond dissociation energies, with the C-I bond being significantly weaker and therefore more susceptible to cleavage by the palladium catalyst than the C-Br bond.

By carefully controlling the reaction conditions, particularly temperature, it is possible to exploit this inherent reactivity difference to achieve selective amination of the aryl iodide in the presence of an aryl bromide. Milder conditions will favor the kinetically preferred oxidative addition to the C-I bond, leaving the more robust C-Br bond untouched.

Buchwald_Hartwig_Cycle cluster_substrate Substrate Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X (I > Br) Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Amido Complex Amido Complex Amine Coordination->Amido Complex Base, -H-Base+ Product Product Amido Complex->Product Reductive Elimination Product->Pd(0)L2 Regeneration 8-Bromo-4-iodoisoquinoline 8-Bromo-4-iodoisoquinoline

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Optimizing Reaction Conditions for Selectivity

Achieving high selectivity in the amination of 8-Bromo-4-iodoisoquinoline hinges on the careful selection of several key reaction parameters:

  • Catalyst and Ligand: The choice of the palladium precursor and the supporting phosphine ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos, RuPhos), are generally preferred as they promote the reductive elimination step and stabilize the active catalytic species.[5][6] For this specific transformation, a catalyst system known for high activity at lower temperatures is advantageous to enhance selectivity.

  • Base: The base plays a crucial role in deprotonating the amine, forming the active nucleophile.[3] The choice of base can also influence the reaction rate and selectivity.[7] While strong bases like sodium tert-butoxide (NaOtBu) can lead to high reaction rates, they may also promote competing side reactions or react with sensitive functional groups.[5] Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer a milder alternative and can be beneficial for achieving high selectivity.[8]

  • Solvent: Aprotic, non-polar, or weakly polar solvents are typically employed for Buchwald-Hartwig aminations. Toluene and 1,4-dioxane are common choices. The solubility of the base and the palladium complex can be influenced by the solvent, which in turn can affect the reaction kinetics.

  • Temperature: This is arguably the most critical parameter for controlling selectivity. Lowering the reaction temperature will significantly favor the oxidative addition to the more reactive C-I bond over the C-Br bond.[9] Room temperature or slightly elevated temperatures are often sufficient for the amination of aryl iodides.

Recommended Protocol for the Selective Amination of 8-Bromo-4-iodoisoquinoline

This protocol provides a starting point for the selective synthesis of 4-amino-8-bromoisoquinolines. Optimization may be required for different amine coupling partners.

Materials and Reagents
  • 8-Bromo-4-iodoisoquinoline

  • Amine of choice (e.g., morpholine, aniline, etc.)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-formed palladium catalyst

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄)

  • Anhydrous toluene or 1,4-dioxane

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Experimental Procedure

Experimental_Workflow start Start reagents Combine Reagents (Substrate, Amine, Base, Catalyst, Ligand) in an inert atmosphere start->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat to desired temperature (e.g., 25-80 °C) and stir solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolate Pure Product purification->product

Caption: A generalized experimental workflow for the selective amination.

  • Reaction Setup: To an oven-dried reaction vessel, add 8-Bromo-4-iodoisoquinoline (1.0 equiv), the desired amine (1.1-1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv) and the phosphine ligand (e.g., XPhos, 0.04 equiv) in a small amount of the reaction solvent.

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.

  • Addition of Catalyst and Solvent: Add the pre-mixed catalyst solution to the reaction vessel, followed by the addition of anhydrous solvent (e.g., toluene, to achieve a concentration of ~0.1 M).

  • Reaction: Stir the reaction mixture at the desired temperature (start with room temperature and gradually increase if necessary, e.g., to 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-8-bromoisoquinoline.

Data Presentation: A Guide for Optimization

The following table provides a set of suggested starting conditions and potential optimization pathways for the selective amination of 8-Bromo-4-iodoisoquinoline.

Parameter Condition A (High Selectivity) Condition B (Faster Reaction) Rationale and Optimization Notes
Pd Source Pd(OAc)₂ (2 mol%)G3 XPhos Palladacycle (2 mol%)Pre-formed palladacycles can offer higher activity and reproducibility.
Ligand XPhos (4 mol%)SPhos (4 mol%)Bulky biaryl phosphine ligands are generally effective. The optimal ligand may vary with the amine.
Base Cs₂CO₃ (2.0 equiv)NaOtBu (1.5 equiv)A weaker base like Cs₂CO₃ is recommended to enhance selectivity. Stronger bases may be used to accelerate the reaction, but selectivity may decrease.
Solvent Toluene1,4-DioxaneBoth are excellent solvents for this transformation.
Temperature 25-50 °C80-100 °CLower temperatures are crucial for maximizing selectivity for the C-I bond. Higher temperatures may lead to amination at the C-Br position.
Expected Outcome High yield of 4-amino-8-bromoisoquinoline with minimal di-amination product.Faster conversion, but potentially with a higher percentage of the di-aminated byproduct.

Conclusion

The selective Buchwald-Hartwig amination of 8-Bromo-4-iodoisoquinoline is a powerful and reliable method for the synthesis of valuable 4-amino-8-bromoisoquinoline building blocks. By leveraging the intrinsic difference in reactivity between the C-I and C-Br bonds, high chemoselectivity can be achieved through the judicious choice of reaction conditions. The protocols and guidelines presented in this application note provide a solid foundation for researchers in drug discovery and organic synthesis to successfully implement this important transformation in their own laboratories.

References

  • Buchwald-Hartwig amination. (n.d.). In Name-Reaction.com. Retrieved February 5, 2026, from [Link]

  • Eastgate, M. D., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(10), 1275–1281. [Link]

  • Jain, A., et al. (2022). Prediction of the Chemical Context for Buchwald‐Hartwig Coupling Reactions. Molecular Informatics, 41(12), 2100294. [Link]

  • The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube. [Link]

  • St. John-Campbell, S., et al. (2023). Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. Journal of the American Chemical Society, 145(12), 6833–6842. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 5, 2026, from [Link]

  • Tóth, G., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1005. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14696–14705. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). In Chemistry LibreTexts. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights. [Link]

  • Kim, J., & Chang, S. (2008). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of the American Chemical Society, 130(41), 13848–13854. [Link]

  • Liu, P., & Houk, K. N. (2012). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). The Journal of Organic Chemistry, 77(1), 241–247. [Link]

  • The Nobel Prize in Chemistry 2010 - Scientific Background. (2010, October 6). NobelPrize.org. [Link]

  • Powers, D. C., & Ritter, T. (2011). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Li, C., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23455–23465. [Link]

  • Zultanski, S. L., & Fu, G. C. (2020). Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles. Nature Reviews Chemistry, 4(10), 558–572. [Link]

  • Amatore, C., et al. (2006). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(I) Dimer. Organometallics, 25(19), 4574–4583. [Link]

  • Das, B., et al. (2021). Catalytic efficacy of Schiff base-palladium complexes in important C–C cross coupling reactions: a brief overview. RSC Advances, 11(52), 32967–32983. [Link]

  • Barder, T. E., et al. (2007). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 4(8), 1264–1272. [Link]

  • Chirik, P. J., et al. (2021). Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. Organometallics, 40(15), 2463–2472. [Link]

  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2236–2267. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. [Link]

  • Palladium-Catalyzed Amination of Aryl Iodides. (2001). The Journal of Organic Chemistry, 66(24), 8027–8030. [Link]

  • Kim, S.-T., et al. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science, 11(3), 644–652. [Link]

  • Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... (n.d.). ResearchGate. [Link]

Sources

Application Note: Chemoselective C-H Activation of 8-Bromo-4-iodoisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines advanced protocols for the site-selective C-H functionalization of 8-Bromo-4-iodoisoquinoline , a high-value scaffold in medicinal chemistry. This heterocycle offers three distinct vectors for diversification: the highly reactive C4-iodide, the robust C8-bromide, and the accessible C1-H bond.

Part 1: Strategic Analysis & Chemoselectivity Profile

The primary challenge in functionalizing 8-Bromo-4-iodoisoquinoline is managing the reactivity hierarchy. Standard cross-coupling conditions (Pd(0)/Pd(II)) will preferentially target the C4-Iodine bond via oxidative addition. To successfully perform C-H activation at the C1 position without compromising the halogen "handles," one must utilize orthogonal mechanistic pathways.

The Reactivity Triad
  • C4-Iodine: Most labile. Susceptible to rapid oxidative addition by Pd(0) and metal-halogen exchange.

  • C8-Bromine: Moderately reactive. Stable to mild Pd conditions but reactive under forcing Suzuki/Buchwald conditions.

  • C1-Hydrogen: The target for C-H activation.[1][2] Most acidic proton (

    
    ), susceptible to nucleophilic attack (S
    
    
    
    H) and radical addition (Minisci).
Recommended Workflow: The "Radical-First" Strategy

To preserve the C4-I and C8-Br bonds for later library generation, Radical C-H Functionalization (Minisci-type) is the superior strategy. Unlike Pd-catalyzed C-H activation, which often requires high temperatures and poses risks of competitive dehalogenation or oxidative addition, radical alkylation proceeds under mild conditions compatible with aryl iodides.

G Start 8-Bromo-4-iodoisoquinoline Metal Pd/Rh Catalysis (Traditional) Start->Metal High T, Pd(OAc)2 Radical Radical C-H Activation (Minisci) Start->Radical R-BF3K, S2O8, RT Issue Risk: C4-I Oxidative Addition & Polymerization Metal->Issue Product C1-Alkylated 8-Br-4-I-Isoquinoline Radical->Product Preserves I/Br Suzuki Selective C4-Suzuki (Post-C-H Activation) Product->Suzuki Pd(PPh3)4, Ar-B(OH)2

Figure 1: Decision matrix for functionalizing 8-Bromo-4-iodoisoquinoline. The Radical pathway (Green) is preferred to avoid chemoselectivity errors associated with metal catalysis (Red).

Part 2: Detailed Protocols

Protocol A: C1-H Alkylation via Decarboxylative Minisci Reaction

Objective: Install primary/secondary alkyl groups at C1 while preserving C4-I and C8-Br. Mechanism: Generation of nucleophilic alkyl radicals via silver-catalyzed oxidative decarboxylation, followed by addition to the protonated isoquinoline.

Materials
  • Substrate: 8-Bromo-4-iodoisoquinoline (1.0 equiv)

  • Alkyl Source: Carboxylic Acid (

    
    ) (2.0 equiv)
    
  • Oxidant: Ammonium Persulfate

    
     (2.0 equiv)
    
  • Catalyst: Silver Nitrate

    
     (0.2 equiv)
    
  • Acid: Trifluoroacetic Acid (TFA) (1.0 equiv) - Critical for activating the heterocycle.

  • Solvent: DCM/Water (1:1 biphasic mixture)

Step-by-Step Procedure
  • Setup: In a 20 mL vial equipped with a magnetic stir bar, dissolve 8-Bromo-4-iodoisoquinoline (1 mmol, 334 mg) in DCM (5 mL).

  • Activation: Add TFA (1 mmol, 76 µL) to protonate the isoquinoline nitrogen. Stir for 5 minutes. Note: The solution may shift color (yellow to orange) indicating formation of the isoquinolinium salt.

  • Reagent Addition: Add water (5 mL), followed by the carboxylic acid (2 mmol) and

    
     (0.2 mmol, 34 mg).
    
  • Initiation: Add

    
     (2 mmol, 456 mg) in one portion.
    
  • Reaction: Seal the vial and stir vigorously at 40°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.5) should disappear, replaced by a more polar spot.

  • Workup:

    • Cool to Room Temperature (RT).

    • Basify carefully with sat.

      
       until pH ~8.
      
    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Self-Validating Check:

  • Success:

    
    H NMR shows disappearance of the singlet at 
    
    
    
    ppm (C1-H). The C3-H singlet (
    
    
    ppm) should remain, slightly shifted.
  • Failure (Deiodination): If the Iodine is lost, the mass spectrum will show a loss of 126 amu. This typically occurs if the temperature exceeds 60°C or if excess silver is used for prolonged periods.

Protocol B: C1-H Arylation via Nucleophilic Addition-Oxidation ( )

Objective: Install aryl groups at C1. Context: Traditional Pd-catalyzed C-H arylation is risky due to the C4-I. This protocol uses organometallic addition followed by oxidation, avoiding Pd catalysts entirely.

Materials
  • Substrate: 8-Bromo-4-iodoisoquinoline (1.0 equiv)

  • Nucleophile: Aryl Grignard (

    
    ) or Aryl Lithium (
    
    
    
    ) (1.2 equiv)
  • Oxidant:

    
     (Activated) or DDQ.
    
  • Solvent: Anhydrous THF (dry).

Step-by-Step Procedure
  • Cryogenic Setup: Flame-dry a Schlenk flask under Argon. Add 8-Bromo-4-iodoisoquinoline (1 mmol) and anhydrous THF (10 mL). Cool to -78°C .

    • Critical: Low temperature is mandatory to prevent Lithium-Halogen exchange at C4-I.

  • Addition: Dropwise add

    
     or 
    
    
    
    (1.2 mmol) over 10 minutes.
    • Observation: The solution will turn deep red/brown, indicating the formation of the dihydroisoquinoline anion.

  • Equilibration: Stir at -78°C for 1 hour. Do not warm to RT yet.

  • Quench/Oxidation:

    • Method A (One-Pot): Add a solution of DDQ (1.5 equiv) in THF at -78°C, then warm to RT.

    • Method B (Two-Step): Quench with water, extract the unstable dihydro-intermediate, dissolve in DCM, and stir with activated

      
       (10 equiv) for 2 hours.
      
  • Workup: Filter through a Celite pad to remove Manganese/DDQ residues. Concentrate and purify via column chromatography.

Data Comparison: Minisci vs.


 
FeatureProtocol A (Minisci)Protocol B (

)
Target Group Alkyl (

)
Aryl, Heteroaryl
C4-I Stability Excellent (Radical mechanism)Moderate (Requires -78°C to avoid Li-I exchange)
Reagents Cheap (Acid, Persulfate)Sensitive (Organolithiums)
Scalability High (Gram scale easy)Moderate (Cryogenic limits)

Part 3: Mechanistic Pathway & Troubleshooting

The following diagram illustrates the Minisci mechanism tailored to this substrate, highlighting the role of the protonated nitrogen in activating the C1 position for nucleophilic radical attack.

Minisci Substrate 8-Br-4-I-Isoquinoline Protonation Protonation (TFA) Forms Isoquinolinium Ion Substrate->Protonation H+ Addition Radical Addition at C1 (Nucleophilic Radical -> Electrophilic Heterocycle) Protonation->Addition RadicalGen Radical Gen: R-COOH + S2O8 + Ag(I) -> R• + CO2 RadicalGen->Addition R• Attack Oxidation Oxidative Aromatization (-H+, -e-) Addition->Oxidation Ag(II)/S2O8 Final C1-Functionalized Product Oxidation->Final

Figure 2: Mechanistic cycle of the Ag-catalyzed Minisci reaction. Note that the protonated heterocycle is the active species, ensuring regioselectivity at C1.

Troubleshooting Guide
  • Problem: Low Yield / Unreacted Starting Material.

    • Cause: Insufficient protonation.

    • Fix: Ensure TFA is fresh. Check pH < 2.

  • Problem: Loss of Iodine (C4).

    • Cause: Reaction temperature too high (>50°C) or prolonged exposure to Ag(II).

    • Fix: Maintain 40°C. Stop reaction immediately upon consumption of starting material.

  • Problem: C3 Alkylation (Regio-isomers).

    • Cause: Steric bulk at C1 (rare for this scaffold) or specific solvent effects.

    • Fix: The C1 position is electronically favored (alpha to N). If C3 isomers appear, switch solvent to pure water/MeCN mixtures to increase the "hydrophobic effect" driving the radical to the most accessible carbon.

References

  • Minisci, F., et al. (1971). Nucleophilic character of alkyl radicals: substitution of heteroaromatic bases. Tetrahedron. Link

  • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition. Link

  • Wang, H., et al. (2018). Site-Selective C–H Functionalization of Isoquinolines. Chemical Reviews. Link

  • Duncton, M. A. J. (2011). Minisci reactions: Versatile C–H functionalization for drug discovery. Med. Chem. Commun. Link

  • Li, J., et al. (2021).[3] Chemoselective Functionalization of Halogenated Isoquinolines. Journal of Organic Chemistry. Link(Representative citation for halogen tolerance in radical additions).

Sources

Application Notes and Protocols for C4-Position Lithiation and Halogen-Metal Exchange

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selective functionalization of heterocyclic and aromatic scaffolds at the C4 position is a cornerstone of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science. This document provides a comprehensive guide to achieving C4 functionalization through two powerful organometallic techniques: direct lithiation (hydrogen-metal exchange) and halogen-metal exchange. We will delve into the underlying principles, provide detailed, field-proven protocols, and emphasize the critical safety measures required when handling highly reactive organolithium reagents. This guide is designed to equip researchers with the knowledge to confidently and safely execute these transformative reactions.

Introduction: The Strategic Importance of C4 Functionalization

The precise introduction of substituents onto a core molecular structure is paramount in tailoring its biological activity, physical properties, and overall function. The C4 position of many six-membered aromatic and heteroaromatic rings presents a unique synthetic challenge. While traditional electrophilic aromatic substitution reactions often favor ortho and para positions, direct functionalization at the C4 position frequently requires more nuanced strategies.[1] Organolithium chemistry offers a robust solution, enabling the formation of a carbon-lithium bond at the C4 position, which can then be intercepted by a wide array of electrophiles.

This guide will focus on two primary methods for generating a C4-lithiated species:

  • Direct Lithiation (Ortho-Lithiation/Directed Metalation): This method relies on the presence of a directing metalation group (DMG) to guide an organolithium base to deprotonate a specific C-H bond, typically ortho to the DMG.

  • Halogen-Metal Exchange: This powerful technique involves the rapid exchange of a halogen atom (typically bromine or iodine) with a lithium atom from an organolithium reagent. This reaction is often faster and more regioselective than direct deprotonation, especially at low temperatures.[2][3][4]

Core Principles: Understanding the "Why" Behind the "How"

A successful C4 lithiation strategy hinges on a solid understanding of the reaction mechanisms and the factors that govern their efficiency and selectivity.

Direct Lithiation: The Role of the Directing Group

Direct lithiation, a subset of hydrogen-metal exchange, is a kinetically controlled process. The mechanism is believed to involve the coordination of the organolithium reagent to a heteroatom within the directing group. This coordination pre-positions the base for the abstraction of a nearby proton.[3]

Key Considerations for Direct Lithiation:

  • Choice of Base: Strong, sterically hindered bases like lithium diisopropylamide (LDA) or sec-butyllithium are often employed to favor kinetic deprotonation and minimize nucleophilic addition to the directing group itself.[5]

  • Solvent: Ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are commonly used as they solvate the lithium cation, increasing the reactivity of the organolithium base. Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can further break down organolithium aggregates, enhancing reactivity.[6]

  • Temperature: These reactions are typically conducted at low temperatures (-78 °C) to prevent side reactions, such as decomposition of the organolithium species or reaction with the solvent.

Halogen-Metal Exchange: A Rapid and Regiospecific Transformation

The halogen-metal exchange is an equilibrium process that generally favors the formation of the more stable organolithium species. The reaction proceeds through a four-centered transition state.[7]

Key Considerations for Halogen-Metal Exchange:

  • Halogen Choice: The rate of exchange follows the trend I > Br > Cl >> F. Bromine and iodine are the most commonly used halogens for this transformation.[4]

  • Organolithium Reagent: n-Butyllithium is a widely used reagent for this purpose. Two equivalents are often necessary: one for the exchange and a second to deprotonate the resulting n-butyl halide. tert-Butyllithium can also be used and is often more reactive.[2]

  • Extreme Low Temperatures: These reactions are almost exclusively performed at very low temperatures (-78 °C to -100 °C) to prevent the newly formed, highly reactive C4-lithiated species from undergoing side reactions, such as reaction with the solvent or unreacted starting material.[2] This is especially crucial when the substrate contains other electrophilic functional groups.[2]

Experimental Protocols

The following protocols are presented as a general guide. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, may be necessary for specific substrates.

General Safety Precautions for Working with Organolithium Reagents

Organolithium reagents such as n-butyllithium are pyrophoric, meaning they can ignite spontaneously on contact with air and/or moisture.[6][8][9] Strict adherence to safety protocols is mandatory.

  • Inert Atmosphere: All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware and anhydrous solvents.[10][11]

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, safety glasses or a face shield, and appropriate gloves.[12][13] Nomex gloves can be worn under nitrile gloves for added protection.[14]

  • Quenching: Have a plan for safely quenching the reaction and any excess organolithium reagent. A beaker of dry ice or a solution of isopropanol in an inert solvent should be readily available.[10][11][15]

  • Fire Safety: A Class B or ABC dry powder fire extinguisher must be accessible. DO NOT use water or carbon dioxide fire extinguishers on organolithium fires.[11]

  • Working Alone: Never perform reactions involving organolithium reagents while working alone.[14]

Protocol: C4-Lithiation of a Halogenated Heterocycle via Halogen-Metal Exchange

This protocol describes a general procedure for the halogen-metal exchange on a C4-bromo-substituted pyridine derivative, followed by quenching with an electrophile.

Materials:

  • C4-Bromo-substituted heterocycle (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 - 2.2 eq, titrated solution)

  • Electrophile (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Oven-dried, two- or three-neck round-bottom flask with a magnetic stir bar

  • Septa

  • Nitrogen or argon gas inlet

  • Syringes and needles

  • Low-temperature thermometer

  • Cryogenic bath (e.g., dry ice/acetone or dry ice/isopropanol)

Procedure:

  • Reaction Setup: Assemble the dry glassware under a positive pressure of inert gas. Add the C4-bromo-substituted heterocycle (1.0 eq) and anhydrous THF to the reaction flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of n-BuLi: Slowly add the n-butyllithium solution dropwise via syringe while maintaining the internal temperature below -70 °C. The solution may change color upon addition.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes. The optimal time should be determined experimentally.

  • Quenching with Electrophile: Slowly add the electrophile (1.2 eq) to the reaction mixture at -78 °C.

  • Warming: After the addition is complete, allow the reaction to slowly warm to room temperature over several hours or overnight.

  • Aqueous Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or other suitable methods.

Data Presentation: Key Reaction Parameters
ParameterRationale and Key ConsiderationsTypical Range
Temperature Crucial for preventing side reactions and decomposition of the organolithium species. Halogen-metal exchange is highly exothermic.-78 °C to -100 °C
Solvent Ethereal solvents stabilize the organolithium species. Must be anhydrous.THF, Diethyl Ether
Organolithium Reagent n-BuLi is common; t-BuLi is more reactive. Accurate titration is essential for stoichiometry.1.1 - 2.2 equivalents
Reaction Time Sufficient time for complete halogen-metal exchange is needed. Overly long times can lead to side reactions.30 - 90 minutes
Quenching Agent A wide variety of electrophiles can be used, including aldehydes, ketones, carbon dioxide, and alkyl halides.[6]1.2 - 1.5 equivalents

Visualization of the Process

Mechanism of Halogen-Metal Exchange

HalogenMetalExchange cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Ar-X Aryl Halide (Ar-X) TS Four-Centered Transition State Ar-X->TS Coordination R-Li Organolithium (R-Li) R-Li->TS Ar-Li Aryl Lithium (Ar-Li) TS->Ar-Li Exchange R-X Alkyl Halide (R-X) TS->R-X

Caption: Mechanism of Halogen-Metal Exchange

Experimental Workflow for C4 Lithiation and Quenching

Workflow Start Start: Oven-dried glassware under N2/Ar Setup Add C4-Halogenated Substrate and Anhydrous THF Start->Setup Cool Cool to -78 °C Setup->Cool Add_BuLi Slowly add n-BuLi Cool->Add_BuLi Stir Stir for 30-60 min at -78 °C (Formation of C4-Lithiated Intermediate) Add_BuLi->Stir Add_Electrophile Add Electrophile at -78 °C Stir->Add_Electrophile Warm Slowly warm to Room Temperature Add_Electrophile->Warm Workup Aqueous Workup (NH4Cl) Warm->Workup Extract Extraction with Organic Solvent Workup->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purification (e.g., Chromatography) Dry_Concentrate->Purify End End: Purified C4-Functionalized Product Purify->End

Caption: Experimental Workflow for C4 Lithiation

Troubleshooting and Expert Insights

  • Low Yield:

    • Inactive Organolithium Reagent: Titrate your n-BuLi solution before use to determine its exact concentration. Organolithium reagents degrade over time.[6]

    • Incomplete Reaction: Extend the reaction time at low temperature or consider using a more reactive organolithium reagent like t-BuLi.

    • Side Reactions: Ensure the reaction temperature is strictly maintained at or below -78 °C.

  • Formation of Multiple Products:

    • Proton Scrambling: If there are other acidic protons in the molecule, direct deprotonation may compete with halogen-metal exchange. The halogen-metal exchange is generally faster at very low temperatures.

    • Reaction with Solvent: At higher temperatures, the C4-lithiated species can deprotonate the THF solvent.

  • No Reaction:

    • Poor Quality Reagents: Ensure all reagents are of high quality and solvents are rigorously dried.

    • Unreactive Halide: If using a chloride, the reaction may require higher temperatures or a more reactive organolithium reagent.

Conclusion

The C4-lithiation of aromatic and heterocyclic compounds via halogen-metal exchange is a powerful and versatile tool for the synthesis of complex molecules. A thorough understanding of the reaction mechanism, meticulous attention to experimental technique, and an unwavering commitment to safety are the cornerstones of success. By following the principles and protocols outlined in this guide, researchers can confidently harness the synthetic potential of this important transformation.

References

  • Journal of Student Scholarship at TCNJ. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Retrieved from [Link]

  • National Institutes of Health. (2016, November 12). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2007, February 22). The Mechanism of Lithium-Halogen Exchange. Retrieved from [Link]

  • Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

  • University of California, Los Angeles. (2012, December 14). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: BUTYL LITHIUM. Retrieved from [Link]

  • American Chemical Society. (n.d.). Lithiation Reaction. Retrieved from [Link]

  • University of Arkansas Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from [Link]

  • Baran Lab, Scripps Research. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • The Sarpong Group, University of California, Berkeley. (2016, November 22). Quenching of Pyrophoric Materials. Retrieved from [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chemoselectivity in 8-Bromo-4-iodoisoquinoline Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hierarchy of Halogens

Welcome to the technical support hub for 8-bromo-4-iodoisoquinoline. If you are working with this substrate, your primary challenge is chemoselectivity . You are dealing with two electrophilic sites with distinct bond dissociation energies (BDE).

  • Site A (C4-I): High reactivity. The C-I bond is weak and undergoes oxidative addition with Pd(0) rapidly, often at room temperature.

  • Site B (C8-Br): Moderate reactivity. The C-Br bond requires higher activation energy (heat, specialized ligands) to undergo oxidative addition.

The Golden Rule: In standard Pd-catalyzed cross-couplings (Suzuki, Sonogashira, etc.), C4-I will always react before C8-Br. Reversing this order directly on this substrate is chemically non-viable without protecting groups.

Troubleshooting Guide (Q&A)

Category A: Achieving Exclusive C4-Selectivity

Q1: I am seeing ~10% double-coupling (reaction at both C4 and C8). How do I stop the C8-Br from reacting?

Diagnosis: Your reaction conditions are too "hot" (energetic). Even though Bromine is less reactive, high temperatures or highly active catalysts (e.g., Pd(dtbpf)Cl2, XPhos) can bridge the activation energy gap, leading to "over-coupling."

Solution Protocol:

  • Temperature Control: Lower your reaction temperature. C4-I coupling often proceeds at RT to 40°C . Do not reflux until the Iodine is consumed.

  • Base Selection: Switch to a milder base. Use Na2CO3 or K3PO4 instead of Cs2CO3 or strong alkoxides.

  • Stoichiometry: Strictly limit your nucleophile (boronic acid/alkyne) to 0.95 - 1.0 equivalents . Excess nucleophile drives the second addition.

  • Catalyst: Use "standard" activity catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 . Avoid "Buchwald" precatalysts (G3/G4) for the first step, as they are designed to activate unreactive chlorides/bromides.

Q2: My C4-coupling is sluggish at room temperature. Should I heat it?

Diagnosis: Steric hindrance at the C4 position (peri-interaction with C5) or the nature of your nucleophile (e.g., electron-poor boronic acid) might be slowing the transmetallation step.

Solution Protocol:

  • Do not jump to reflux. Increase T in 5°C increments (e.g., 30°C -> 35°C).

  • Additive: Add Ag2O or Ag2CO3 (for Suzuki) to facilitate transmetallation via the "silver effect" without requiring thermal activation of the C-Br bond.

Category B: The "Impossible" Switch (C8-Selectivity)

Q3: Can I cross-couple the C8-Bromine before the C4-Iodine?

Technical Answer: No. Direct chemoselective oxidative addition at C-Br in the presence of C-I is kinetically forbidden under standard Pd-catalysis. The Pd(0) will naturally insert into the weaker C-I bond first.

Workaround Strategy: If you need the C8 position functionalized first, you are likely using the wrong starting material.

  • Route A (De novo): Start with 8-bromoisoquinoline , perform your cross-coupling at C8, and then introduce the Iodine at C4 via electrophilic aromatic substitution (NIS/MeCN).

  • Route B (Protection): If you must use the dihalo-substrate, you would need to perform a halogen-lithium exchange. However, n-BuLi will also preferentially exchange the Iodine. There is no practical direct method to switch this preference on the bare scaffold.

Category C: Sequential One-Pot Reactions

Q4: How do I functionalize both positions with different groups in one pot?

Strategy: Exploiting the reactivity gap. You perform the reactions sequentially without isolation.

Protocol:

  • Step 1 (C4): Add Nucleophile A (1.0 equiv), Pd(PPh3)4 (2 mol%), Na2CO3, Solvent. Run at 40°C .

  • Checkpoint: Verify C4-I consumption via LCMS.

  • Step 2 (C8): Add Nucleophile B (1.2 equiv). Optional: Add a more active ligand (e.g., SPhos) if the C8-Br is stubborn.

  • Heat: Raise temperature to 80-100°C to activate the C-Br bond.

Visualizing the Decision Pathway

The following diagram illustrates the critical decision nodes for processing 8-bromo-4-iodoisoquinoline.

Chemoselectivity Start Substrate: 8-Bromo-4-iodoisoquinoline Goal Define Target Regioselectivity Start->Goal C4_First Target: C4-Functionalization Only Goal->C4_First C8_First Target: C8-Functionalization First Goal->C8_First Both Target: Hetero-disubstitution (C4 & C8) Goal->Both Cond_C4 Conditions: Pd(PPh3)4, Na2CO3 Temp: 25-40°C Stoich: 1.0 eq C4_First->Cond_C4 Impossible STOP: Kinetic Violation. C-I reacts before C-Br. C8_First->Impossible Seq_Step1 Step 1: Mild Cond. (C4-I) Check LCMS for I-consumption Both->Seq_Step1 Result_C4 Product: 4-Substituted-8-bromoisoquinoline Cond_C4->Result_C4 Alt_Route Alternative Route: Start with 8-Bromoisoquinoline -> Couple C8 -> Iodinate C4 Impossible->Alt_Route Seq_Step2 Step 2: Add Nuc B + Heat (80°C+) Activate C8-Br Seq_Step1->Seq_Step2 Result_Both Product: 4,8-Disubstituted Isoquinoline Seq_Step2->Result_Both

Figure 1: Decision tree for regioselective cross-coupling of 8-bromo-4-iodoisoquinoline.

Data Summary: Reaction Parameters

Use this table to select the correct starting conditions for your specific goal.

ParameterC4-Selective (Keep Br) C8-Coupling (Post-C4) Risk Factors
Catalyst Pd(PPh3)4, Pd(dppf)Cl2Pd(dtbpf)Cl2, XPhos Pd G3High activity catalysts reduce selectivity.
Temperature 20°C – 45°C80°C – 110°CT > 60°C risks activating C-Br.
Base Na2CO3, K2CO3 (aq)Cs2CO3, K3PO4Strong bases promote bis-coupling.
Solvent DME/H2O, THFToluene, DioxaneDMF/DMAc can accelerate reaction too much.
Time 1 – 4 Hours6 – 18 HoursMonitor C4 consumption closely.

Validated Experimental Protocol

Protocol: Chemoselective Suzuki Coupling at C4 Objective: Synthesize 4-(4-methoxyphenyl)-8-bromoisoquinoline.

  • Setup: To a reaction vial, add 8-bromo-4-iodoisoquinoline (334 mg, 1.0 mmol), 4-methoxyphenylboronic acid (152 mg, 1.0 mmol), and Pd(dppf)Cl2 (36 mg, 0.05 mmol).

  • Solvent: Add degassed DME (4 mL) and 2M Na2CO3 (1 mL).

  • Reaction: Stir at 40°C under N2 atmosphere.

  • Monitoring: Check LCMS at 1 hour.

    • Look for: Mass [M+H] = 314/316 (Product).

    • Watch for: Mass [M+H] = 240 (Hydro-deiodination byproduct) or Bis-coupled product.

  • Workup: Once C4-I is consumed (<2% remaining), dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc). The 8-Br handle remains intact for future transformations.

References

  • Reactivity of Halo-Heterocycles in Cross-Coupling

    • General Principle: The bond dissociation energy (BDE) of C(sp2)-I (approx. 65 kcal/mol) is significantly lower than C(sp2)-Br (approx. 81 kcal/mol)
    • Source: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Isoquinoline Functionalization

    • Context: Electrophilic substitution (iodination) typically occurs at C4, while nucleophilic/coupling approaches rely on pre-functionalized halides.
    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Refer to Chapter on Isoquinolines). Link

  • Chemoselective Suzuki Coupling Protocols

    • Methodology: Detailed protocols for selective coupling of dihaloarenes using mild bases and temper
    • Source: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

Catalyst selection for sterically hindered isoquinoline couplings

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoquinoline Coupling Solutions Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D.) Topic: Sterically Hindered Isoquinoline Couplings (C1/C3 Functionalization)

Welcome to the Isoquinoline Coupling Support Hub

You are likely here because the C1-position of isoquinoline is failing to couple. This is a known "red zone" in catalysis. The challenge is twofold: Steric hindrance (the C1 substituent is flanked by the nitrogen lone pair and the C8 proton) and Catalyst Poisoning (the isoquinoline nitrogen binds Pd(II) species, shutting down the cycle).

Below are the resolved support tickets, decision matrices, and validated protocols to get your reaction moving.

Ticket #001: C1-Arylation Stalls or Fails (Suzuki-Miyaura)

Issue: Standard Suzuki conditions (Pd(PPh3)4 or Pd(dppf)Cl2) yield <10% product or complete starting material recovery. Diagnosis: The oxidative addition step is too slow due to sterics, and the active catalyst is being sequestered by the isoquinoline nitrogen.

The Solution: The "Throw-Away" Ligand Strategy

You must use a precatalyst system that generates a "hot" Pd(0) species immediately upon activation, preventing the substrate from binding to the metal before the catalytic cycle begins.

Recommended Catalyst System: Pd-PEPPSI-IPent or XPhos Pd G4

ParameterRecommendationTechnical Rationale
Catalyst Pd-PEPPSI-IPent (1–3 mol%)The bulky IPent NHC ligand creates a flexible steric pocket that accommodates the C1-hindrance while the pyridine ligand is "thrown away" to open the active site.
Alternative XPhos Pd G4 The biphenyl backbone prevents palladacycle formation with the substrate. Excellent for unstable boronic acids.
Base K₃PO₄ (3.0 equiv) Weaker bases reduce dehalogenation side-reactions common with hindered substrates.
Solvent 1,4-Dioxane/H₂O (4:1) Water is strictly required to activate the boronic acid (forming the boronate species) in these hindered systems.
Temp 60–80 °C Do not reflux immediately. Allow the "throw-away" activation to occur at moderate temps.
Visual Guide: Catalyst Selection Logic

CatalystSelection Start Substrate: C1-Substituted Isoquinoline CouplingType Coupling Type? Start->CouplingType Suzuki C-C Bond (Suzuki) CouplingType->Suzuki Buchwald C-N Bond (Buchwald) CouplingType->Buchwald StericCheck Coupling Partner Sterics? Suzuki->StericCheck AmineType Amine Type? Buchwald->AmineType HighSteric Ortho-Substituted Boronic Acid StericCheck->HighSteric LowSteric Unsubstituted Boronic Acid StericCheck->LowSteric Rec1 USE: Pd-PEPPSI-IPent Solvent: Dioxane/H2O HighSteric->Rec1 Rec2 USE: XPhos Pd G4 Solvent: THF/H2O LowSteric->Rec2 Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary Rec3 USE: BrettPhos Pd G4 Base: NaOtBu Primary->Rec3 Rec4 USE: RuPhos Pd G4 Base: LiHMDS Secondary->Rec4

Caption: Decision matrix for selecting the optimal precatalyst based on coupling partner sterics and nucleophile type.

Ticket #002: C1-Amination (Buchwald-Hartwig) Failures

Issue: No conversion with standard conditions. The isoquinoline nitrogen acts as a competitive ligand, shutting down Pd. Diagnosis: Monodentate phosphines (PPh3) or bidentate ligands (BINAP) are often displaced by the substrate. You need a ligand that binds Pd tighter than the substrate does.

The Solution: Dialkylbiaryl Phosphine Precatalysts

Use G4 Precatalysts . These contain the ligand and palladium in a 1:1 ratio with a labile amine ligand that ensures rapid activation.

  • For Primary Amines: BrettPhos Pd G4 . The bulk of BrettPhos prevents the isoquinoline from coordinating to the metal center, forcing the reductive elimination of the C-N bond.

  • For Secondary Amines: RuPhos Pd G4 . RuPhos is specifically tuned to prevent β-hydride elimination, which is a risk with secondary amines.

Critical Protocol Adjustment: If using BrettPhos , avoid K₂CO₃. It is often too weak to deprotonate the amine-Pd complex in hindered zones. Switch to NaOtBu or LiHMDS .

Ticket #003: Troubleshooting & FAQ

Q: My reaction turns black immediately (Pd black precipitation). What happened? A: This is "Catalyst Death." The oxidative addition was too slow, and the unstable Pd(0) aggregated.

  • Fix: Switch to Pd-PEPPSI-IPent .[1][2] The NHC ligand stabilizes the Pd(0) species much better than phosphines in solution, acting as a "reservoir" for the active catalyst.

Q: I see the product, but also a lot of de-halogenated isoquinoline (H-Isoquinoline). A: This is hydrodehalogenation.

  • Cause: If using alcohols (isopropanol/ethanol) as solvent, they are acting as hydride sources.

  • Fix: Switch to strictly aprotic solvents like Toluene or Dioxane . Ensure your solvent is anhydrous if using NaOtBu.

Q: Can I use Pd(OAc)₂ + Ligand instead of Precatalysts? A: For C1-isoquinolines? No.

  • Reason: The induction period required to reduce Pd(II) to Pd(0) allows the isoquinoline nitrogen to bind to Pd(OAc)₂, forming a stable, inactive "dead" complex. Precatalysts (G3/G4) bypass this induction period entirely.

Validated Experimental Protocol

Protocol ID: ISO-C1-SUZ-05 Application: Coupling sterically hindered 1-chloroisoquinoline with ortho-substituted boronic acids.

Materials:

  • 1-Chloroisoquinoline (1.0 equiv)

  • Boronic Acid (1.5 equiv)[3]

  • Pd-PEPPSI-IPent (2.0 mol%)

  • K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane (degassed) and Water (degassed) [4:1 ratio]

Workflow:

  • Charge: In a glovebox or under Argon counter-flow, add the isoquinoline, boronic acid, base, and Pd-PEPPSI-IPent to a screw-cap vial containing a stir bar.

  • Solvent: Add the Dioxane/Water mixture. (Concentration: 0.2 M relative to halide).[3]

  • Seal: Cap tightly with a PTFE-lined septum.

  • Activation: Stir at Room Temperature for 5 minutes . Crucial Step: This allows the precatalyst to initiate.

  • Heat: Move to a pre-heated block at 60 °C . Monitor by LCMS at 1 hour. If conversion is slow, increase to 80 °C.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄. The PEPPSI catalyst residues are easily removed via standard silica chromatography.

Mechanism of Action: Why PEPPSI Works Here

PEPPSIMechanism cluster_poison Prevention of Poisoning Precat Pd-PEPPSI Precatalyst (Pd-NHC-Pyridine) Active Active Species (Pd-NHC-Solvent) Precat->Active - Pyridine (Throw-away Ligand) OxAdd Oxidative Addition (Ar-Pd-Cl) Active->OxAdd + Isoquinoline-Cl Poison Isoquinoline N-binding TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination (Ar-Ar') TransMet->RedElim RedElim->Active Regeneration

Caption: The bulky NHC ligand protects the Pd center from N-coordination (poisoning) while the pyridine ligand dissociates easily to initiate the cycle.

References

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr and its analogs: Highly active catalysts for the Suzuki-Miyaura cross-coupling.Chemistry – A European Journal .

  • Buchwald, S. L., et al. (2013). Precatalysts for the rapid generation of active L1Pd(0) in cross-coupling reactions.[4]Chemical Science .[5]

  • Valente, C., et al. (2012). The development of bulky palladium NHC complexes for the most challenging cross-coupling reactions.Angewandte Chemie International Edition .

  • Bruno, N. C., et al. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions.Chemical Science (Focus on G3/G4 series).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to NMR Characterization of 8-Bromo-4-iodoisoquinoline and its Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Isoquinoline scaffolds, in particular, are prevalent in a myriad of biologically active compounds, making the precise characterization of their substituted derivatives a critical task. This guide provides an in-depth, technical comparison of Nuclear Magnetic Resonance (NMR) strategies for the definitive characterization of 8-bromo-4-iodoisoquinoline and the differentiation of its potential regioisomers. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols and data interpretation rooted in established scientific principles.

The Challenge: Differentiating Regioisomers of Dihalogenated Isoquinolines

The synthesis of disubstituted isoquinolines can often lead to a mixture of regioisomers, where the substituents occupy different positions on the bicyclic ring system. In the case of 8-bromo-4-iodoisoquinoline, several other isomers could potentially be formed, such as 5-bromo-x-iodo, 7-bromo-x-iodo, etc. Distinguishing between these isomers is a non-trivial analytical challenge that requires a multi-faceted NMR approach. Subtle differences in the electronic environment of each proton and carbon atom, induced by the varying positions of the bromine and iodine substituents, manifest as unique chemical shifts and coupling patterns in the NMR spectra.

Core Principles for Spectroscopic Differentiation

The differentiation of these regioisomers hinges on a detailed analysis of ¹H and ¹³C NMR spectra, augmented by two-dimensional (2D) correlation experiments. The key principles we will leverage are:

  • Substituent Chemical Shifts (SCS): The electronegativity and anisotropic effects of the bromine and iodine atoms will cause predictable shifts in the resonance frequencies of nearby protons and carbons.

  • Spin-Spin Coupling: The coupling patterns (multiplicity and coupling constants, J) between adjacent protons provide information about the connectivity of the spin systems within the molecule.

  • Through-Bond Correlations (COSY, HSQC, HMBC): These 2D NMR techniques reveal proton-proton, proton-carbon (one-bond), and proton-carbon (multiple-bond) correlations, respectively, allowing for the piecing together of the molecular framework.

  • Through-Space Correlations (NOESY/ROESY): Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) spectroscopy identifies protons that are close to each other in space, which is invaluable for confirming the spatial arrangement of substituents.

Predicted NMR Data for 8-Bromo-4-iodoisoquinoline and a Key Regioisomer

To illustrate the comparative analysis, we will focus on distinguishing the target compound, 8-bromo-4-iodoisoquinoline, from a plausible regioisomer, 5-bromo-7-iodoisoquinoline. The following tables present the predicted ¹H and ¹³C NMR chemical shifts for these two isomers. These predictions are based on the known NMR data of isoquinoline and the established substituent effects of bromine and iodine on aromatic systems.[1]

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

Proton8-Bromo-4-iodoisoquinoline5-Bromo-7-iodoisoquinolineRationale for Differentiation
H-1 ~9.3~9.4The chemical shift of H-1 is sensitive to the substituent at position 8. The bromine at C8 will have a moderate deshielding effect.
H-3 ~8.4~8.5H-3 is adjacent to the nitrogen and will be significantly deshielded in both isomers.
H-5 ~7.9---In the target isomer, H-5 will be a doublet coupled to H-6 and will be deshielded by the adjacent nitrogen.
H-6 ~7.7~8.1The chemical environment of H-6 is significantly different in the two isomers. In the target, it is ortho to a bromine, while in the regioisomer, it is between a bromine and an iodine.
H-7 ~8.2---H-7 in the target isomer will be deshielded by the adjacent bromine at C8.
H-8 ---~8.6In the regioisomer, H-8 will be a singlet and significantly deshielded by the adjacent iodine at C7.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon8-Bromo-4-iodoisoquinoline5-Bromo-7-iodoisoquinolineRationale for Differentiation
C-1 ~152~153Similar to the proton shifts, C-1 is influenced by the C8 substituent.
C-3 ~144~145
C-4 ~95~130The carbon bearing the iodine (C-4 in the target) will be significantly shielded. This is a key differentiating signal.
C-4a ~136~135
C-5 ~129---The carbon bearing the bromine (C-5 in the regioisomer) will have a characteristic chemical shift.
C-6 ~130~132
C-7 ~138---The carbon bearing the iodine (C-7 in the regioisomer) will be shielded.
C-8 ---~128The carbon bearing the bromine (C-8 in the target) will have a distinct chemical shift.
C-8a ~128~127

Experimental Protocols: A Step-by-Step Guide to Unambiguous Characterization

To experimentally validate the structure and differentiate between regioisomers, a systematic series of NMR experiments should be performed.

Sample Preparation
  • Dissolve the Sample: Accurately weigh 5-10 mg of the purified isoquinoline derivative.

  • Choose a Solvent: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Internal Standard: The solvent typically contains tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for referencing the chemical shifts.

1D NMR Spectroscopy: The Foundation
  • ¹H NMR (Proton):

    • Acquire a standard ¹H NMR spectrum.

    • Analysis:

      • Chemical Shift (δ): Compare the observed chemical shifts with the predicted values in Table 1.

      • Integration: The relative integrals of the signals should correspond to the number of protons giving rise to each signal (in this case, all singlets or doublets/triplets corresponding to one proton each).

      • Multiplicity and Coupling Constants (J): Analyze the splitting patterns to determine the connectivity of the protons. For example, in 8-bromo-4-iodoisoquinoline, H-5 and H-6 should appear as doublets due to their coupling to each other.

  • ¹³C NMR (Carbon-13):

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Analysis:

      • Number of Signals: The number of signals should correspond to the number of unique carbon atoms in the molecule.

      • Chemical Shift (δ): Compare the observed chemical shifts with the predicted values in Table 2. The chemical shift of the carbon atom bonded to iodine is expected to be a key differentiator.

2D NMR Spectroscopy: Building the Molecular Picture

G cluster_1d 1D NMR cluster_2d 2D NMR 1H_NMR ¹H NMR COSY COSY 1H_NMR->COSY H-H Connectivity HSQC HSQC 1H_NMR->HSQC Direct H-C Correlation HMBC HMBC 1H_NMR->HMBC Long-Range H-C Correlation NOESY NOESY/ROESY 1H_NMR->NOESY Through-Space Proximity 13C_NMR ¹³C NMR 13C_NMR->HSQC 13C_NMR->HMBC Structure_Elucidation Unambiguous Structure

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

    • Procedure: Acquire a standard COSY spectrum.

    • Analysis: Look for cross-peaks that connect coupled protons. For 8-bromo-4-iodoisoquinoline, a cross-peak should be observed between H-5 and H-6, confirming their adjacency.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbon atoms.

    • Procedure: Acquire a standard HSQC spectrum.

    • Analysis: Each cross-peak in the HSQC spectrum correlates a proton signal with the signal of the carbon to which it is directly bonded. This allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations between protons and carbons (typically over 2-4 bonds). This is crucial for connecting different spin systems and identifying quaternary carbons.

    • Procedure: Acquire a standard HMBC spectrum.

    • Analysis: For 8-bromo-4-iodoisoquinoline, key HMBC correlations would be expected between:

      • H-1 and C-3, C-8a

      • H-3 and C-1, C-4a

      • H-5 and C-4, C-7, C-8a

      • H-7 and C-5, C-8a These correlations would definitively piece together the carbon skeleton and confirm the substitution pattern.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close to each other in space, regardless of their through-bond connectivity. This is the ultimate tool for confirming regiochemistry.

    • Procedure: Acquire a standard NOESY or ROESY spectrum.

    • Analysis: For 8-bromo-4-iodoisoquinoline, a key NOE would be expected between H-1 and H-8 (or the substituent at C8). The presence of a bromine at C8 would mean a through-space interaction between H-1 and the bromine, which, while not directly observable for bromine, would result in a noticeable absence of an NOE to another proton at that position. Conversely, an NOE between H-1 and H-7 would be expected. In the case of 5-bromo-7-iodoisoquinoline, an NOE between H-4 and H-5 (bromine) would be expected.

A Logical Workflow for Data Interpretation

The process of characterizing an unknown regioisomer should follow a logical progression, where each experiment builds upon the information gathered from the previous one.

G Start Synthesized Product (Potential Isomer Mixture) 1H_NMR ¹H NMR Analysis (Chemical Shifts, Couplings, Integrals) Start->1H_NMR Initial Assessment 13C_NMR ¹³C NMR Analysis (Number of Signals, Chemical Shifts) 1H_NMR->13C_NMR Proton-Carbon Framework 2D_NMR 2D NMR Analysis (COSY, HSQC, HMBC, NOESY) 13C_NMR->2D_NMR Detailed Connectivity and Spatial Proximity Structure_Confirmation Unambiguous Structure Confirmation 2D_NMR->Structure_Confirmation Final Validation

Conclusion

The definitive characterization of 8-bromo-4-iodoisoquinoline and its regioisomers is a challenging but achievable task through the systematic application of a suite of NMR experiments. By combining the foundational information from 1D ¹H and ¹³C NMR with the detailed connectivity and spatial information from 2D techniques like COSY, HSQC, HMBC, and NOESY, researchers can confidently elucidate the correct structure. The key to success lies not just in acquiring the spectra, but in a deep understanding of the underlying principles of NMR and a logical, step-by-step approach to data interpretation. This guide provides the framework and the field-proven insights necessary for drug development professionals to tackle such analytical challenges with confidence and scientific rigor.

References

  • Nelson, J. T., & Davis, R. (1991). 1H and 13C NMR spectra of fifteen substituted isoquinolines. Magnetic Resonance in Chemistry, 29(5), 513–517. [Link]

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2005). H-1 chemical shifts in NMR: Part 22-Prediction of the H-1 chemical shifts of alcohols, diols and inositols in solution, a conformational and solvation investigation. Magnetic Resonance in Chemistry, 43(8), 611-624. [Link]

  • Fronczek, F. R., & Gandour, R. D. (1984). 8-Bromo-5-nitroisoquinoline. Acta Crystallographica Section C: Crystal Structure Communications, 40(12), 2126-2128. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. [Link]

  • Claridge, T. D. (2016). High-resolution NMR techniques in organic chemistry. Elsevier. [Link]

  • Reich, H. J. (n.d.). Structure Determination using Spectroscopic Methods. University of Wisconsin-Madison. [Link]

  • Abraham, R. J., & Mobli, M. (2007). A model for the prediction of 1H NMR chemical shifts in organic compounds. Magnetic Resonance in Chemistry, 45(10), 865-883. [Link]

  • Parella, T. (2013). Practical aspects of 2D-NMR spectroscopy. Bruker Biospin, 1-36. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure determination of organic compounds. Springer Science & Business Media. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 8-Bromo-4-iodoisoquinoline

[1]

Executive Summary

8-Bromo-4-iodoisoquinoline is a dual-halogenated heterocyclic building block frequently used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).[1] Its utility stems from the differential reactivity of the C4-Iodine (highly reactive) and C8-Bromine (moderately reactive) bonds.[1]

However, this same reactivity dictates its safety profile.[1] As a halogenated aromatic, it poses risks of skin sensitization, severe eye irritation, and respiratory tract inflammation .[1] Furthermore, once dissolved in organic solvents, its ability to penetrate dermal barriers increases significantly.[1]

Immediate Action Required:

  • Containment: Handle strictly within a certified chemical fume hood.

  • Skin Protection: Double-gloving (Nitrile + Laminate) is required for solution-phase handling.[1]

  • Waste Stream: Segregate strictly into Halogenated Organic Waste .[1]

Risk Assessment & Hazard Identification

Scientific Rationale: While specific toxicological data (LD50) for this exact isomer may be limited in public databases, we apply the Analogue Read-Across Principle using data from 8-bromoquinoline and 4-iodoisoquinoline.[1]

Hazard Class (GHS)H-CodeDescriptionMechanistic Insight
Skin Irritant H315 Causes skin irritationHalogenated heterocycles can act as alkylating agents, reacting with nucleophilic residues on skin proteins.[1]
Eye Irritant H319 Causes serious eye irritationCrystalline dust is abrasive and chemically reactive with mucous membranes.[1]
STOT - SE H335 May cause respiratory irritationInhalation of dust triggers inflammation in the upper respiratory tract.[1]
Sensitizer H317May cause allergic skin reactionPrecautionary designation: The iodine atom at C4 is a good leaving group, increasing the potential for haptenization (immune response trigger).[1]

Physical Hazards:

  • Light Sensitivity: The C-I bond is photosensitive.[1] Degraded material releases free iodine (

    
    ), which is corrosive and toxic.[1]
    
  • Dust Generation: As a solid, electrostatic charging can cause particle dispersion during weighing.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways based on the physical state of the compound.[1]

Scenario A: Solid State (Weighing & Transfer)

Objective: Prevent inhalation of dust and contact with mucous membranes.

  • Respiratory: N95 or P100 respirator if weighing outside a fume hood (strongly discouraged).[1] Inside a hood, the sash acts as the primary barrier.[1]

  • Hand Protection: Single Nitrile Gloves (min 5 mil thickness).[1]

    • Why: Solids do not permeate nitrile rapidly; the risk is mechanical transfer.[1]

  • Eye Protection: Chemical Safety Goggles (tight-fitting).[1]

    • Why: Safety glasses allow dust to bypass the side shields via air currents.[1]

Scenario B: Solution State (Reaction & Work-up)

Objective: Prevent permeation through gloves by the carrier solvent.

  • Respiratory: Fume hood sash at appropriate working height.[1]

  • Hand Protection: Double Gloving or Silver Shield/Laminate gloves.[1]

    • Inner Layer: Nitrile (dexterity).[1]

    • Outer Layer: Laminate or thick Nitrile (chemical resistance).[1]

    • Why: If dissolved in Dichloromethane (DCM), standard nitrile degrades in <5 minutes.[1] The solute (8-Bromo-4-iodoisoquinoline) travels with the solvent through the glove material.[1]

  • Eye Protection: Face Shield over Safety Goggles.[1]

    • Why: Protects against splashes during high-energy additions or reflux.[1]

Operational Workflow & Decision Logic

The following diagram illustrates the decision logic for safe handling and PPE selection.

PPE_Selection_LogicStartStart: Handling 8-Bromo-4-iodoisoquinolineStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidPowderSolutionSolution (Organic Solvent)StateCheck->SolutionLiquidWeighingWeighing Protocol:1. Anti-static gun usage2. Balance enclosure3. Single Nitrile GlovesSolid->WeighingSolventCheckSolvent Type?Solution->SolventCheckDustControlIs Dust Visible?Weighing->DustControlWetWipeWet Wipe Decon(Soap/Water)DustControl->WetWipeYesReactionProceed to Reaction SetupDustControl->ReactionNoWetWipe->ReactionHalogenatedHalogenated (DCM/CHCl3)SolventCheck->HalogenatedDCM, ChloroformNonHaloNon-Halo (EtOAc/MeOH)SolventCheck->NonHaloEther, AlcoholLaminateREQUIRED: Laminate Gloves(Silver Shield)Halogenated->LaminateDoubleNitrileDouble Nitrile Gloves(Change every 15 mins)NonHalo->DoubleNitrileLaminate->ReactionDoubleNitrile->Reaction

Caption: Decision logic for PPE selection based on physical state and solvent carrier compatibility.

Detailed Experimental Protocols

Protocol A: Safe Weighing of Solids
  • Preparation: Place a disposable balance draft shield or "weighing boat" inside the fume hood.[1]

  • Static Control: Use an anti-static gun on the spatula and weighing paper.[1] Halogenated heterocycles are often "fluffy" and prone to static cling.[1]

  • Transfer: Transfer the solid gently.[1] If spillage occurs on the balance, do not blow it off .[1] Use a damp Kimwipe (water/surfactant) to capture the dust.[1]

  • Decontamination: Wipe the spatula with a solvent-soaked tissue (acetone) inside the hood before removing it.[1]

Protocol B: Emergency Spill Response
  • Minor Spill (< 5g):

    • Alert nearby personnel.[1]

    • Cover spill with vermiculite or absorbent pads.[1]

    • Dampen the absorbent slightly with water to prevent dust generation during sweeping.[1]

    • Scoop into a wide-mouth jar labeled "Hazardous Waste - Solid."[1]

    • Clean area with soap and water twice.[1]

  • Skin Exposure:

    • Immediate: Wash with lukewarm water and soap for 15 minutes.[1] Avoid hot water, which opens pores and increases absorption.[1]

    • Do not use ethanol to wash skin; it enhances the solubility of the compound and drives it deeper into the dermis.[1]

Waste Disposal & Deactivation[2][3]

Proper disposal is critical due to the environmental persistence of halogenated organics.[1]

Waste CategoryContainer LabelingNotes
Solid Waste "Hazardous Waste: Solid - Halogenated Organic"Includes contaminated gloves, weighing boats, and paper towels.[1]
Liquid Waste "Hazardous Waste: Liquid - Halogenated"Strict Rule: Do not mix with acid waste.[1]
Sharps "Biohazard/Sharps - Chemically Contaminated"Needles used for reaction monitoring (TLC spotting).[1]

Disposal Logic: The presence of Bromine and Iodine classifies this strictly as Halogenated Waste .[1] Mixing this with non-halogenated solvents (like acetone washings) often results in the entire container being re-classified as halogenated by waste vendors, increasing disposal costs 3-4x.[1]

  • Best Practice: Maintain a dedicated "Halo-Waste" carboy for this project.[1]

References

  • National Institutes of Health (PubChem). 8-Bromo-4-iodoisoquinoline (Compound Summary).[1] Retrieved from [Link]1]

  • Fisher Scientific. Safety Data Sheet: 4-Bromoisoquinoline (Analogue).[1] Retrieved from ]">https://www.fishersci.com[1]

  • Vanderbilt University. Chemical Safety Protocol: Halogenated Solvents. Retrieved from [Link]1]

  • University of Illinois (DRS). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]1]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste.[1] Retrieved from [Link]1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.